molecular formula C23H17N3O4 B2397746 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide CAS No. 1251683-40-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

Cat. No.: B2397746
CAS No.: 1251683-40-5
M. Wt: 399.406
InChI Key: JFXWWOZOEMCVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. The presence of the 1,3-benzodioxol-5-ylmethyl group suggests that it might have similar properties to other compounds with this group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its melting and boiling points, solubility in various solvents, and reactivity .

Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including those with structural similarities to the compound , have been synthesized and studied for their antifungal properties against pathogens responsible for significant plant diseases. This research suggests potential applications in developing antifungal agents or agrochemicals aimed at protecting crops from fungal infections (Zhou Weiqun et al., 2005).

Electrochemical and Photoluminescent Properties

Investigations into new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties have been conducted, focusing on their electrochemical properties. These studies have implications for the development of materials for organic light-emitting diode (OLED) applications, highlighting a potential application in electronics and photonics (Jyh‐Chien Chen et al., 2011).

Antimicrobial Evaluation

The synthesis and evaluation of N-Benzimidazol-1-yl-methyl-benzamide derivatives have demonstrated effective antimicrobial properties against a range of bacteria and fungi. This research underscores the potential use of similar compounds in developing new antimicrobial agents for medical applications (Ritchu Sethi et al., 2016).

Synthetic Methodologies

Research into the synthesis and characterization of various benzodiazine derivatives, including cinnolines and quinolines, has revealed their broad biological properties and applications in pharmaceutical and agrochemical industries. This work supports the exploration of novel synthetic routes and applications for structurally related compounds in therapeutic and agricultural sectors (T. Mathew et al., 2017).

Mechanism of Action

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.

Pharmacokinetics

The compound’s structure suggests it may have good bioavailability due to the presence of the 1,3-benzodioxol-5-yl group .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, future research might focus on optimizing its structure to improve its effectiveness .

Biochemical Analysis

Biochemical Properties

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . By inhibiting these enzymes, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways.

Cellular Effects

The effects of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, such as CCRF-CEM and MIA PaCa-2 . It influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide affects gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide exerts its effects through various binding interactions and enzyme inhibition. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to reduced inflammation and pain. Furthermore, the compound’s interaction with tubulin proteins disrupts microtubule assembly, causing mitotic arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes and persistent effects on cellular function . In vitro and in vivo studies have demonstrated its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects. At higher doses, it may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.

Metabolic Pathways

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. The compound’s distribution is critical for its efficacy and safety, as it determines the concentration at the site of action .

Subcellular Localization

The subcellular localization of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. For example, its interaction with tubulin proteins localizes it to the microtubules, where it exerts its effects on cell division and apoptosis . Understanding these localization mechanisms is essential for developing targeted therapies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-22-17-8-4-5-9-18(17)26(16-6-2-1-3-7-16)25-21(22)23(28)24-13-15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXWWOZOEMCVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN(C4=CC=CC=C4C3=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.